molecular formula C17H13IO4 B4923258 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone

5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone

Cat. No. B4923258
M. Wt: 408.19 g/mol
InChI Key: VEMZDEWNCZLHLE-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone, also known as EF-24, is a synthetic curcumin analog that has gained significant attention in the scientific community due to its potential therapeutic applications. EF-24 has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development.

Mechanism of Action

5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone exerts its therapeutic effects through various mechanisms of action. It has been shown to inhibit the activation of NF-κB by preventing its translocation to the nucleus, thereby reducing inflammation. 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. Furthermore, 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone scavenges free radicals and reduces oxidative stress by upregulating the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone also inhibits the migration and invasion of cancer cells, leading to reduced tumor growth. Additionally, 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has been found to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone is also highly soluble in organic solvents, making it easy to handle in the lab. However, 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has some limitations, such as its low water solubility and poor bioavailability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for research on 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone. One area of interest is the development of 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone in combination with other drugs for the treatment of cancer. Additionally, further research is needed to improve the bioavailability of 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone and to investigate its potential toxicity in vivo.

Synthesis Methods

5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone can be synthesized through a multi-step process involving the condensation of 4-ethoxybenzaldehyde with 5-iodo-2-furan carboxaldehyde, followed by cyclization using acetic anhydride and sodium acetate. The final product is purified through column chromatography to obtain a high yield of 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone.

Scientific Research Applications

5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory properties by inhibiting the activation of NF-κB, a transcription factor that plays a crucial role in the immune response. 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has also been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 5-(4-ethoxyphenyl)-3-[(5-iodo-2-furyl)methylene]-2(3H)-furanone has been found to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

(3Z)-5-(4-ethoxyphenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13IO4/c1-2-20-13-5-3-11(4-6-13)15-10-12(17(19)22-15)9-14-7-8-16(18)21-14/h3-10H,2H2,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMZDEWNCZLHLE-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)I)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(O3)I)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13IO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-5-(4-ethoxyphenyl)-3-[(5-iodofuran-2-yl)methylidene]furan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.